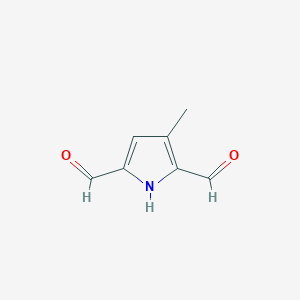

3-methyl-1H-pyrrole-2,5-dicarbaldehyde

Description

Contemporary Significance of Pyrrole (B145914) Scaffolds in Heterocyclic Chemistry

The pyrrole nucleus, a five-membered aromatic heterocycle containing a nitrogen atom, is a privileged structure in medicinal chemistry and materials science. nbinno.com Its prevalence in a vast array of natural products, pharmaceuticals, and functional materials underscores its versatility. nbinno.com The aromaticity of the pyrrole ring, coupled with the reactivity of its carbon and nitrogen atoms, allows for extensive functionalization, enabling the fine-tuning of its electronic and steric properties for specific applications.

The Unique Role of Dialdehyde (B1249045) Functionalities in Pyrrole-Based Building Blocks

The presence of two aldehyde groups on a pyrrole scaffold, as seen in pyrrole-2,5-dicarbaldehydes, imparts a unique bifunctionality to the molecule. These aldehyde groups can undergo a wide range of chemical transformations, including condensation reactions with various nucleophiles, reductions, and oxidations. This dual reactivity allows for the construction of symmetrical and unsymmetrical molecules, making them ideal building blocks for the synthesis of macrocycles, polymers, and other complex organic structures.

Research Trajectories of Substituted Pyrrole-2,5-dicarbaldehydes

Research into substituted pyrrole-2,5-dicarbaldehydes has been driven by their utility as precursors to a variety of complex molecules. A primary synthetic route to these compounds is the Vilsmeier-Haack reaction, which involves the formylation of an electron-rich pyrrole ring. acgpubs.orgacs.orgorgsyn.org This reaction is a versatile and widely used method for introducing aldehyde groups onto aromatic and heteroaromatic systems. acgpubs.orgacs.orgorgsyn.org The reactivity of the resulting dialdehydes has been extensively explored, particularly in the synthesis of porphyrins and other macrocyclic compounds. The aldehyde groups serve as key handles for cyclization reactions, leading to the formation of large, conjugated systems with interesting photophysical and electronic properties.

Specific Contextualization of 3-Methyl-1H-pyrrole-2,5-dicarbaldehyde within Bifunctional Pyrrole Chemistry

Within the family of bifunctional pyrroles, this compound (C₇H₇NO₂) is a notable example. nih.govchemsynthesis.com The presence of the methyl group at the 3-position influences the electronic properties and steric environment of the pyrrole ring, which can in turn affect the reactivity of the aldehyde groups. This specific substitution pattern makes it a valuable intermediate for the synthesis of asymmetrically substituted porphyrins and other complex heterocyclic systems where precise control over the substitution pattern is crucial.

Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₇NO₂ |

| Molecular Weight | 137.138 g/mol |

| SMILES | CC1=C(NC(=C1)C=O)C=O |

Detailed Research Findings

While specific, in-depth research articles focusing solely on this compound are limited, its synthesis and reactivity can be inferred from the extensive literature on the Vilsmeier-Haack formylation of substituted pyrroles and the subsequent reactions of the resulting dicarbaldehydes.

The synthesis of this compound would typically involve the Vilsmeier-Haack formylation of 3-methylpyrrole. The reaction conditions, including the choice of formylating agent (e.g., phosphoryl chloride and dimethylformamide) and solvent, would be optimized to achieve diformylation at the 2- and 5-positions.

The two aldehyde functionalities of this compound are expected to exhibit typical aldehyde reactivity. They can undergo condensation reactions with a variety of amines, hydrazines, and other nucleophiles to form Schiff bases, hydrazones, and other derivatives. These reactions are fundamental to the construction of larger, more complex molecules. For instance, condensation with primary amines can lead to the formation of pyrrole-based macrocycles with potential applications in host-guest chemistry and catalysis.

Furthermore, the aldehyde groups can be reduced to hydroxyl groups or oxidized to carboxylic acid groups, providing pathways to a wider range of functionalized pyrrole derivatives. These transformations expand the synthetic utility of this compound as a versatile building block.

Spectroscopic Data for Related Pyrrole Aldehydes

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methyl-1H-pyrrole-2,5-dicarbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c1-5-2-6(3-9)8-7(5)4-10/h2-4,8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSQZALIUWQTOLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=C1)C=O)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Chemical Transformations and Derivatization Strategies of 3 Methyl 1h Pyrrole 2,5 Dicarbaldehyde

Comprehensive Reactivity of the Aldehyde Functionalities

The electron-withdrawing nature of the formyl groups significantly influences the reactivity of the pyrrole (B145914) ring, while the aldehydes themselves serve as key handles for a variety of nucleophilic addition and condensation reactions.

Condensation Reactions with Diverse Nucleophiles (e.g., amines, hydrazines, hydroxylamines)

The aldehyde groups of 3-methyl-1H-pyrrole-2,5-dicarbaldehyde readily undergo condensation reactions with a wide range of nucleophiles, leading to the formation of imines (Schiff bases), hydrazones, and oximes. These reactions are fundamental in the synthesis of new ligands for coordination chemistry and in the construction of more complex molecular architectures.

The reaction with primary amines, both aliphatic and aromatic, yields the corresponding di-Schiff bases. These reactions are typically carried out in a suitable solvent like ethanol (B145695) or methanol (B129727), often with acid or base catalysis to facilitate the dehydration step. For instance, the condensation of pyrrole-2-carbaldehyde with aromatic amines in water has been reported as an environmentally benign method for Schiff base formation. rsc.org

Similarly, reaction with hydrazine (B178648) and its derivatives, such as methylhydrazine, results in the formation of hydrazones. These reactions are generally conducted under reflux in a protic solvent. chemistrysteps.com The resulting hydrazones can serve as precursors for further cyclization reactions.

The condensation with hydroxylamine (B1172632) leads to the formation of dioximes. This reaction is a standard method for the characterization of aldehydes and ketones and proceeds via the nucleophilic attack of hydroxylamine on the carbonyl carbon. bldpharm.comsemanticscholar.org The resulting oximes have applications in various fields, including as ligands and as intermediates in the synthesis of other nitrogen-containing heterocycles. sigmaaldrich.com

Table 1: Examples of Condensation Reactions with 2,5-Diformylpyrrole Derivatives

| Nucleophile | Reagent/Conditions | Product Type | Reference(s) |

| Aromatic Amines | Water, Room Temperature | Di-Schiff Base | rsc.orgsigmaaldrich.comyoutube.com |

| Hydrazine Hydrate (B1144303) | n-Butanol, Reflux | Dihydrazone | chemistrysteps.com |

| Methylhydrazine | Methanol, Acetic Acid, Reflux | Dimethylhydrazone | chemistrysteps.com |

| Hydroxylamine | Standard conditions | Dioxime | bldpharm.comsemanticscholar.org |

Selective Oxidation Pathways to Carboxylic Acid Derivatives

The aldehyde functionalities of this compound can be selectively oxidized to the corresponding carboxylic acid groups, yielding 3-methyl-1H-pyrrole-2,5-dicarboxylic acid. This transformation is crucial for the synthesis of pyrrole-based dicarboxylic acids, which are valuable monomers for the production of polyesters and other polymers. youtube.com

Various oxidizing agents can be employed for this purpose. A general method for the synthesis of pyrrole-2,5-dicarboxylic acid esters involves the use of iron-containing catalysts in the presence of carbon tetrachloride and an alcohol. youtube.com While this method starts from pyrrole itself, it highlights a pathway to the dicarboxylic acid derivative. More direct oxidation of the dicarbaldehyde can be achieved using common oxidizing agents for aldehydes, such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid). Care must be taken to control the reaction conditions to avoid over-oxidation or degradation of the pyrrole ring, which is sensitive to strongly acidic and oxidizing environments.

Another approach involves the oxidative self-coupling of pyrrole carboxaldehydes using tert-butyl hydroperoxide (TBHP) as an oxidant and a catalytic amount of tetrabutylammonium (B224687) iodide (TBAI), which leads to the formation of carboxylic anhydrides. youtube.com This indicates the susceptibility of the aldehyde group to oxidation under specific catalytic conditions.

Controlled Reduction Transformations to Alcohol Derivatives

The controlled reduction of the aldehyde groups in this compound to hydroxyl functionalities provides access to 3-methyl-1H-pyrrole-2,5-dimethanol and the corresponding mono-alcohol. These diols and mono-alcohols are important synthetic intermediates.

Common hydride reducing agents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this transformation. youtube.comlibretexts.orgnih.govmdpi.com NaBH₄ is a milder reducing agent and is typically used in protic solvents like methanol or ethanol. It readily reduces aldehydes and ketones to the corresponding alcohols. libretexts.orgnih.govmdpi.com LiAlH₄ is a much stronger reducing agent and must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF). libretexts.orgnih.govmdpi.com It can reduce a wider range of carbonyl compounds, including carboxylic acids and esters. bldpharm.commdpi.com

For the selective mono-reduction of a related compound, pyrrole-2,5-dicarboxylates, diisobutylaluminum hydride (DIBAL-H) has been shown to be effective, yielding the corresponding mono-alcohol. chemsynthesis.com This suggests that DIBAL-H could also be a valuable reagent for the selective reduction of one of the aldehyde groups in this compound.

Table 2: Common Reducing Agents for Aldehyde to Alcohol Transformation

| Reagent | Solvent | Reactivity | Product from Dicarbaldehyde | Reference(s) |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Mild, Selective for Aldehydes/Ketones | Diol | libretexts.orgnih.govmdpi.com |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether, THF (anhydrous) | Strong, Reduces most Carbonyls | Diol | libretexts.orgnih.govmdpi.com |

| Diisobutylaluminum Hydride (DIBAL-H) | Aprotic Solvents | Can be selective for mono-reduction | Mono-alcohol/Diol | chemsynthesis.com |

Intermolecular and Intramolecular Cyclization Reactions for Novel Heterocyclic Architectures

The bifunctional nature of this compound makes it an excellent precursor for the synthesis of macrocyclic compounds and other complex heterocyclic systems through cyclization reactions. These reactions often involve the initial formation of Schiff bases or other reactive intermediates, followed by a ring-closing step.

For example, the condensation of 2,5-diformylpyrroles with diamines can lead to the formation of macrocyclic Schiff bases. These macrocycles can act as ligands for various metal ions. The synthesis of such macrocycles is a significant area of research in supramolecular chemistry. chemsynthesis.comnih.gov The condensation of 5,5′-bis(3-hydroxyphenyldiazo)-dipyrromethane with a diether ditosylate has been used to synthesize a macrocyclic azopyrrole. nih.gov

Furthermore, this compound can be a key component in multicomponent reactions to build complex heterocyclic frameworks. For instance, the reaction of pyrrole-2,3-diones with hydrazine hydrate has been shown to yield pyrazole-3-carboxamide derivatives. thieme-connect.de While not directly involving the target compound, this illustrates the potential of pyrrole derivatives in constructing other heterocyclic rings. The synthesis of 3,4-dihydro-2H-pyrroles has been achieved through the hydrogenation and cyclization of nitro ketones, which are accessible from aldehydes.

Pyrrole Ring Functionalization and Substitution Chemistry

While the aldehyde groups are the primary sites of reactivity, the pyrrole ring itself can undergo functionalization, although this is influenced by the deactivating effect of the two formyl groups.

Electrophilic Substitution Reactions on the Pyrrole Nucleus

Pyrroles are generally susceptible to electrophilic substitution reactions due to the electron-rich nature of the aromatic ring. However, the presence of two strongly electron-withdrawing formyl groups at the 2- and 5-positions deactivates the pyrrole ring in this compound towards electrophilic attack. These groups direct incoming electrophiles to the meta-positions, which are the 3- and 4-positions of the pyrrole ring. Since the 3-position is already substituted with a methyl group, electrophilic substitution would be expected to occur at the 4-position.

Typical electrophilic substitution reactions include nitration, halogenation, and sulfonation. The conditions for these reactions would need to be carefully controlled to overcome the deactivating effect of the formyl groups without causing decomposition of the starting material. For example, the bromination of 3-acetyl-2-methyl-5-phenyl-1H-pyrrole has been achieved using copper(II) bromide in acetonitrile. This suggests that similar halogenating agents could be used for the halogenation of this compound at the 4-position.

N-Substitution and N-Functionalization Strategies

The presence of the N-H group in the pyrrole ring of this compound offers a prime site for chemical modification. N-substitution and N-functionalization strategies are crucial for tuning the electronic properties, solubility, and steric hindrance of the molecule, which in turn influences its reactivity in subsequent transformations and its suitability for various applications.

A common and straightforward method for N-functionalization is N-alkylation . This reaction typically involves the deprotonation of the pyrrole nitrogen with a suitable base, followed by the introduction of an alkyl halide. The choice of base and solvent is critical to achieve high yields and selectivity. For instance, the use of sodium hydride (NaH) in an aprotic polar solvent like N,N-dimethylformamide (DMF) is a standard procedure for the N-alkylation of pyrroles. researchgate.net Another approach involves using potassium hydroxide (B78521) (KOH) in dimethyl sulfoxide (B87167) (DMSO).

N-arylation of pyrroles, including derivatives like the target dicarbaldehyde, can be achieved through metal-catalyzed cross-coupling reactions. Palladium-catalyzed methods are particularly prevalent for forming C-N bonds. These reactions often employ a palladium precursor, such as Pd(dba)2, in combination with a bulky, electron-rich phosphine (B1218219) ligand. This catalytic system can efficiently couple the pyrrole nitrogen with a variety of aryl halides (iodides, bromides, and chlorides) and triflates.

The introduction of functional groups onto the pyrrole nitrogen can also be accomplished. For example, the introduction of a hydroxyethyl (B10761427) group has been reported for a related pyrrole derivative using ethylene (B1197577) carbonate in the presence of a catalytic amount of 4-dimethylaminopyridine. This type of functionalization can enhance the molecule's utility as a building block for more complex structures.

Below is a representative table summarizing N-substitution strategies applicable to this compound, based on general pyrrole chemistry.

| Reaction Type |

Post-Synthetic Modification of Dicarbaldehyde Derivatives

Once the pyrrole nitrogen has been functionalized, the two aldehyde groups at the 2- and 5-positions become the primary sites for further chemical transformations. These post-synthetic modifications are essential for building more complex molecular architectures, such as macrocycles, polymers, and extended conjugated systems.

One of the most fundamental transformations of the aldehyde groups is their condensation with primary amines to form Schiff bases (imines). This reaction is typically carried out by refluxing the dicarbaldehyde derivative with the desired amine in a suitable solvent like ethanol or methanol, often with a catalytic amount of acid. The formation of Schiff bases is a versatile method for introducing a wide range of new functionalities and for creating ligands for coordination chemistry.

The aldehyde functionalities are also susceptible to Knoevenagel condensation . This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group (e.g., malononitrile, diethyl malonate) in the presence of a basic catalyst such as piperidine (B6355638) or an ionic liquid. psu.edursc.org This reaction is a powerful tool for C-C bond formation and for the synthesis of α,β-unsaturated compounds, which are valuable intermediates in organic synthesis. For instance, the Knoevenagel condensation of a related pyrrole-2-carbaldehyde with substituted phenyl acetonitriles has been shown to produce cytotoxic compounds. rsc.org

Another important reaction for the modification of the aldehyde groups is the Wittig reaction . This olefination reaction allows for the conversion of the aldehyde groups into alkene functionalities. mdpi.com The reaction employs a phosphorus ylide (Wittig reagent), which is typically generated in situ from a phosphonium (B103445) salt and a strong base. The Wittig reaction is highly valuable for extending the carbon framework of the molecule and for creating conjugated systems. Studies on related formylpyrroles have demonstrated the successful application of the Wittig reaction to synthesize various vinyl- and styryl-pyrrole derivatives. researchgate.net

The following table summarizes key post-synthetic modification strategies for the dicarbaldehyde derivatives.

| Reaction Type |

Applications in Advanced Materials and Supramolecular Architectures

Precursors for Conjugated Systems and Functional Polymers

The pyrrole (B145914) ring is an essential component in many π-conjugated systems. Polymers incorporating this moiety are known for their electronic and optical properties. The dicarbaldehyde functionality allows for the use of this compound as a monomer in polycondensation reactions.

Development of Optoelectronic Materials and Devices (e.g., sensors)

Pyrrole-based conjugated polymers have been investigated for applications in optoelectronics. researchgate.netnih.gov These materials can exhibit semiconducting properties, making them suitable for use in devices like organic field-effect transistors (OFETs) and sensors. researchgate.netrsc.org The synthesis of such polymers often involves the reaction of dialdehyde (B1249045) monomers with other aromatic or heterocyclic building blocks. rsc.org For instance, polymers containing diketopyrrolopyrrole (DPP) units, which share structural similarities with the pyrrole core, have shown promise in organic electronics. researchgate.netresearchgate.net The electronic properties of the resulting polymer, such as the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), can be tuned by carefully selecting the co-monomers. psu.edu

Exploration of Aggregation-Induced Emission (AIE) Organic Monomers and COFs

Aggregation-induced emission (AIE) is a phenomenon where non-emissive molecules become highly fluorescent upon aggregation. nih.govmdpi.comnih.gov This property is valuable for developing bright solid-state emitters for displays and sensors. rsc.org While specific studies on 3-methyl-1H-pyrrole-2,5-dicarbaldehyde for AIE are not prominent, the general strategy involves creating propeller-shaped molecules that have restricted intramolecular rotation in the aggregated state. mdpi.com

Covalent Organic Frameworks (COFs) are crystalline porous polymers with ordered structures. mdpi.comnih.govescholarship.org The synthesis of imine-linked COFs through the condensation of aldehyde and amine monomers is a common and effective method. google.com Dialdehydes like this compound are, in principle, suitable building blocks for creating such frameworks. These materials are noted for their high thermal stability, permanent porosity, and tunable properties, making them candidates for applications in gas storage and catalysis. mdpi.comresearchgate.net

Construction of Supramolecular Assemblies and Self-Organized Frameworks

The directed, non-covalent interactions between molecules can lead to the formation of highly ordered supramolecular structures. The pyrrole NH group and the aldehyde carbonyl oxygens in this compound can act as hydrogen bond donors and acceptors, respectively.

Design and Synthesis of Hydrogen-Bonded Supramolecular Systems

Hydrogen bonding is a powerful tool for directing the self-assembly of molecules in the solid state. Pyrrole derivatives, particularly those containing carboxylic acid or other hydrogen-bonding groups, have been shown to form predictable patterns like chains and sheets. psu.edumdpi.com For example, studies on methyl pyrrole-2-carboxylate reveal the formation of chain motifs through N-H⋯O hydrogen bonds. mdpi.com The presence of both a hydrogen bond donor (N-H) and acceptor sites (C=O) in this compound provides the potential for it to form self-assembled structures.

Investigation of π-Stacking Interactions in Crystalline Architectures

Aromatic and heteroaromatic rings, such as the pyrrole ring, can interact through π-stacking, which plays a crucial role in stabilizing crystal structures and influencing material properties. researchgate.net The packing of molecules in a crystal is a balance of various intermolecular forces, including hydrogen bonding and π-stacking. nih.govrsc.org Analysis of related pyrrole structures often reveals significant π-π stacking interactions that contribute to the formation of three-dimensional networks. researchgate.net

Ligands in Coordination Chemistry and Metal-Organic Frameworks (MOFs)

The aldehyde groups of this compound can be chemically modified, for example, through Schiff base condensation with various amines, to create multidentate ligands capable of coordinating with metal ions. nih.govmdpi.com

These resulting ligands can be used to synthesize discrete coordination complexes or extended Metal-Organic Frameworks (MOFs). researchgate.netmdpi.com MOFs are constructed from metal ions or clusters linked by organic ligands. rsc.org The properties of the MOF, such as its framework topology, pore size, and functionality, are determined by the geometry and chemical nature of both the metal center and the organic linker. rsc.orgresearchgate.net Ligands derived from functionalized pyrroles could introduce specific electronic or catalytic properties into the resulting MOF. nih.gov The use of mixed-linker systems can provide even greater control over the final structure and function of the material. rsc.orgresearchgate.net

Synthesis of Metal Complexes and Metallocycles

The strategic placement of two aldehyde functionalities on the pyrrole ring allows for the synthesis of polydentate Schiff base ligands through condensation with primary amines. nih.gov These ligands provide multiple coordination sites for metal ions, facilitating the formation of both discrete metal complexes and larger, cyclic assemblies known as metallocycles.

The reaction of this compound with monoamines results in Schiff base ligands with two imine donors. These bidentate or potentially multidentate ligands can coordinate to a single metal center, forming stable mononuclear complexes. The geometry and properties of these complexes are influenced by the nature of the metal ion and the steric and electronic characteristics of the amine used in the Schiff base formation.

Of particular interest is the reaction with diamines, which yields macrocyclic Schiff base ligands capable of encapsulating one or more metal ions. When the diamine linker is of appropriate length and flexibility, the [2+2] condensation of the dicarbaldehyde and the diamine can lead to the formation of dinuclear metallocycles. In these structures, two metal ions are held in close proximity by two bridging Schiff base ligands. The distance and orientation of the metal centers can be tuned by varying the length and rigidity of the diamine linker. Such dinuclear complexes are of significant interest for their potential applications in catalysis, magnetism, and as models for bimetallic active sites in enzymes. researchgate.netnih.govscirp.org The general synthesis of Schiff base metal complexes typically involves the reaction of the ligand with a metal salt in a suitable solvent. mdpi.com

The table below summarizes the potential types of metal complexes that can be synthesized from this compound.

| Ligand Type | Amine Precursor | Potential Complex | Metal Ion Examples |

| Bidentate Schiff Base | Monoamine (e.g., aniline) | Mononuclear Complex | Cu(II), Ni(II), Co(II), Zn(II) |

| Tetradentate Schiff Base | Diamine (e.g., ethylenediamine) | Dinuclear Metallocycle | Cu(II), Zn(II), Ni(II) |

This table presents hypothetical examples based on established principles of coordination chemistry.

Engineering of Coordination Polymers with Specific Topologies

Coordination polymers are extended crystalline networks built from metal ions or clusters connected by organic bridging ligands. The predictable nature of coordination bonds allows for the rational design of these materials with specific topologies and, consequently, tailored properties for applications in areas such as gas storage, separation, and catalysis. mdpi.comnih.govmdpi.com

The bifunctional nature of this compound, particularly after its conversion to a larger, more rigid Schiff base ligand, makes it an excellent candidate for the construction of coordination polymers. By reacting the dicarbaldehyde with suitable aromatic or aliphatic diamines, ditopic or polytopic ligands can be synthesized. These ligands possess coordination sites at either end, allowing them to bridge multiple metal centers and extend the structure into one, two, or three dimensions. researchgate.netnih.gov

The final topology of the coordination polymer is dictated by several factors, including the coordination geometry of the metal ion, the length, rigidity, and binding angles of the organic linker, and the reaction conditions. For instance, linear diamines are likely to produce one-dimensional chains or simple two-dimensional grids. In contrast, more complex, angular diamines can lead to the formation of intricate three-dimensional frameworks with porous structures. mdpi.com

The table below illustrates how the choice of diamine linker can influence the dimensionality of the resulting coordination polymer.

| Diamine Linker | Potential Ligand Geometry | Expected Coordination Polymer Dimensionality |

| 1,4-Diaminobenzene | Linear | 1D or 2D |

| 1,3-Diaminobenzene | Angular | 2D or 3D |

| 4,4'-Diaminobiphenyl | Linear, extended | 1D or 2D |

This table provides a conceptual framework for the design of coordination polymers using Schiff base ligands derived from this compound.

The research into the coordination chemistry of this compound is still an emerging field. However, the fundamental principles of Schiff base chemistry and coordination polymer design strongly suggest its significant potential as a building block for a new generation of advanced materials and supramolecular architectures. researchgate.netcapes.gov.brnih.govrsc.org

Theoretical and Computational Investigations of 3 Methyl 1h Pyrrole 2,5 Dicarbaldehyde Systems

Electronic Structure and Aromaticity Analysis

The electronic structure and aromaticity of 3-methyl-1H-pyrrole-2,5-dicarbaldehyde are fundamental to its chemical and physical properties. The pyrrole (B145914) ring is an aromatic heterocycle, with the nitrogen atom's lone pair of electrons participating in the π-conjugated system. chemrxiv.org This delocalization of electrons contributes to the molecule's stability. The introduction of a methyl group and two carbaldehyde groups at the 3-, 2-, and 5-positions, respectively, significantly influences the electronic distribution and aromatic character of the pyrrole core.

Computational methods, particularly Density Functional Theory (DFT), are employed to analyze these electronic features. Aromaticity can be quantified using various indices, including the Harmonic Oscillator Model of Aromaticity (HOMA), Nucleus-Independent Chemical Shift (NICS), and the Para-Delocalization Index (PDI). mdpi.comnumberanalytics.com These indices provide a numerical measure of the degree of aromaticity, allowing for a comparative analysis of how substituents affect the pyrrole ring.

For instance, a computational study on the aromaticity of pyrrole and other five-membered heterocycles highlights that factors like bond length uniformity and the overlap between the heteroatom's lone pair and the ring's p-orbitals are crucial for aromatic character. chemrxiv.orgsemanticscholar.org The electron-withdrawing nature of the two carbaldehyde groups in this compound is expected to decrease the electron density on the pyrrole ring, which could modulate its aromaticity. Conversely, the electron-donating methyl group may have a counteracting effect.

A hypothetical DFT calculation could yield the following data on the aromaticity indices for the pyrrole ring in this compound compared to unsubstituted pyrrole.

| Compound | HOMA | NICS(1) (ppm) | PDI |

|---|---|---|---|

| Pyrrole (Calculated) | 0.98 | -15.2 | 0.085 |

| This compound (Hypothetical) | 0.92 | -12.5 | 0.078 |

This table is illustrative and contains hypothetical data for this compound.

Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis absorption, emission)

Computational methods are invaluable for predicting the spectroscopic properties of molecules, which can aid in their experimental identification and characterization.

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) spectra is a powerful tool for structure elucidation. github.io By employing methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, it is possible to calculate the chemical shifts of ¹H and ¹³C nuclei with a high degree of accuracy. mdpi.com These calculations can help in assigning the signals in experimentally obtained spectra and can be particularly useful for distinguishing between isomers.

A hypothetical table of predicted ¹H and ¹³C NMR chemical shifts for this compound is presented below.

| ¹H NMR (Hypothetical) | ¹³C NMR (Hypothetical) | ||

|---|---|---|---|

| Proton | Chemical Shift (ppm) | Carbon | Chemical Shift (ppm) |

| NH | 10.5 | C2 | 135.0 |

| CH (aldehyde) | 9.8 | C3 | 128.5 |

| CH (aldehyde) | 9.7 | C4 | 120.0 |

| CH (ring) | 6.5 | C5 | 134.8 |

| CH₃ | 2.4 | C (aldehyde) | 185.2 |

| C (aldehyde) | 184.9 | ||

| CH₃ | 14.2 |

This table is illustrative and contains hypothetical data.

IR Spectroscopy: The vibrational frequencies in an Infrared (IR) spectrum correspond to the different vibrational modes of a molecule. DFT calculations can predict these frequencies with good accuracy, which can be compared with experimental FT-IR data. mdpi.com This comparison helps in the assignment of vibrational bands to specific functional groups and motions within the molecule. For this compound, key vibrational modes would include the N-H stretch, C-H stretches of the methyl and aldehyde groups, and the C=O stretches of the carbaldehydes.

UV-Vis Absorption and Emission: Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for predicting the electronic absorption and emission spectra of molecules. mdpi.comrsc.org These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, such as π → π* and n → π* transitions. researchgate.net For this compound, the presence of the extended conjugated system is expected to result in absorption in the UV region. TD-DFT can also be used to study the excited states of the molecule, providing insights into its photophysical properties, including fluorescence and phosphorescence.

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify transition states, intermediates, and determine the activation energies, providing a detailed picture of the reaction pathway.

For this compound, computational studies could be used to investigate various reactions, such as electrophilic aromatic substitution, condensation reactions involving the aldehyde groups, and cycloaddition reactions. For example, the reaction of pyrroles with aldehydes to form porphyrins is a well-known condensation reaction. chemrxiv.org Computational modeling could be employed to understand the step-by-step mechanism of such a reaction involving this compound, including the formation of intermediates and the final cyclization step.

DFT calculations can provide valuable information on the thermodynamics and kinetics of a reaction, helping to predict the feasibility and rate of a chemical transformation. benthamscience.com For instance, in a study on the synthesis of pyrrole derivatives, DFT calculations were used to establish a plausible reaction mechanism, which included steps like ring-opening and the formation of new scaffolds. benthamscience.com

Rational Design of Derivatives with Tuned Photophysical and Electronic Properties

A significant advantage of computational chemistry is its ability to facilitate the rational design of new molecules with desired properties. mdpi.com By systematically modifying the structure of this compound in silico, it is possible to predict how these changes will affect its photophysical and electronic properties. This approach allows for the screening of a large number of potential derivatives before committing to their synthesis, saving time and resources.

For example, the introduction of different electron-donating or electron-withdrawing groups at various positions on the pyrrole ring can be investigated to tune the HOMO-LUMO energy gap, which in turn affects the molecule's absorption and emission wavelengths. researchgate.net Computational studies have shown that extending the π-conjugated system in pyrrole derivatives can lead to a bathochromic (red) shift in the absorption spectrum. researchgate.net

The following table illustrates how different substituents could hypothetically tune the electronic properties of this compound.

| Derivative of this compound | Substituent at C4 | Calculated HOMO (eV) | Calculated LUMO (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|---|

| Parent Compound | -H | -6.5 | -2.5 | 4.0 |

| Derivative 1 | -NO₂ (electron-withdrawing) | -6.8 | -3.0 | 3.8 |

| Derivative 2 | -NH₂ (electron-donating) | -6.2 | -2.3 | 3.9 |

This table is illustrative and contains hypothetical data.

Such computational screening can guide the synthesis of new materials with specific applications in mind, such as organic light-emitting diodes (OLEDs), sensors, or as building blocks for more complex functional molecules.

Analysis of Spin Density Distribution and Magnetic Coupling in Radical Derivatives

The study of radical derivatives of this compound is another area where computational chemistry can provide significant insights. Radicals are species with unpaired electrons and are important in various chemical and biological processes. Computational methods, such as the Unrestricted Hartree-Fock (UHF) or DFT, can be used to calculate the spin density distribution in radical cations or anions of the molecule. rsc.org

The spin density distribution reveals which atoms in the molecule have the highest unpaired electron density, which is crucial for understanding the radical's reactivity and magnetic properties. researchgate.netresearchgate.net For example, in the radical cation of this compound, the spin density would likely be delocalized over the π-system, with significant contributions from the nitrogen and certain carbon atoms.

Furthermore, if multiple radical centers are present in a system, computational methods can be used to analyze the magnetic coupling between them, which can be either ferromagnetic (spins aligned) or antiferromagnetic (spins opposed). This analysis is important for the design of molecular magnets and other materials with interesting magnetic properties.

A hypothetical calculation of the spin density on the atoms of the radical cation of this compound is shown in the table below.

| Atom | Calculated Spin Density (a.u.) |

|---|---|

| N1 | +0.35 |

| C2 | +0.15 |

| C3 | -0.05 |

| C4 | +0.25 |

| C5 | +0.18 |

This table is illustrative and contains hypothetical data.

Future Research Directions and Emerging Paradigms for 3 Methyl 1h Pyrrole 2,5 Dicarbaldehyde

Development of Highly Efficient and Stereoselective Synthetic Routes

The advancement of applications for 3-methyl-1H-pyrrole-2,5-dicarbaldehyde is intrinsically linked to the development of efficient and precise synthetic methodologies. Future research is expected to focus on catalytic and stereoselective approaches to not only improve the synthesis of the core structure but also to enable the creation of a diverse range of chiral derivatives.

Key areas of exploration will likely include:

Asymmetric Catalysis: The development of novel chiral catalysts, such as those based on transition metals or organocatalysts, will be crucial for achieving high enantioselectivity in the synthesis of substituted pyrroles. rsc.orgacs.orgnih.gov Research into chiral phosphoric acid-catalyzed reactions, for instance, has shown promise in the enantioselective synthesis of related pyrrole (B145914) structures and could be adapted for derivatives of this compound. rsc.orgnih.gov

Stereoselective Reduction: Investigations into the diastereoselective reduction of the pyrrole ring system could yield functionalized pyrrolidines with multiple stereocenters. nih.gov This opens the door to creating complex, three-dimensional structures from a planar aromatic precursor.

Regioselective Synthesis: Ruthenium-catalyzed three-component reactions have demonstrated high regioselectivity in the synthesis of various substituted pyrroles and could be a valuable tool for constructing the this compound scaffold with high precision. acs.org

Exploration of Unconventional Reactivity and Catalytic Pathways

Moving beyond traditional reactions of the aldehyde groups, future investigations will likely delve into the unconventional reactivity of the pyrrole ring itself and its potential as a catalytic entity. The electron-rich nature of the pyrrole core presents opportunities for novel transformations. nih.gov

Emerging paradigms in this area include:

C-H Activation: A significant frontier in organic synthesis is the direct functionalization of C-H bonds. chemistryviews.orgrsc.orgresearchgate.net Research into transition-metal-catalyzed C-H activation of the pyrrole nucleus in this compound could lead to the direct introduction of new substituents, bypassing the need for pre-functionalized starting materials. chemistryviews.orgacs.org This would provide a more atom-economical and efficient route to novel derivatives.

Catalytic Cycles: The pyrrole moiety, particularly when part of a larger conjugated system or coordinated to a metal center, can participate in catalytic cycles. For example, rhodium-catalyzed reactions involving pyrroles have been used to synthesize complex tropane (B1204802) structures. acs.org Future work could explore the catalytic activity of metal complexes of this compound derivatives.

Photoredox Catalysis: Organic photoredox catalysis offers a green and efficient way to initiate reactions. nih.gov The application of photoredox conditions to this compound could unlock new reaction pathways and lead to the synthesis of unique molecular architectures.

Tailored Materials with Enhanced or Multi-Stimuli Responsive Functionalities

The two aldehyde groups of this compound make it an excellent candidate for polymerization and incorporation into advanced materials. A particularly exciting avenue is the development of "smart" materials that can respond to external stimuli. rsc.orgnih.gov

Future research is anticipated to focus on:

Multi-Stimuli Responsive Polymers: By incorporating this compound into polymer chains, it may be possible to create materials that respond to multiple stimuli, such as pH, temperature, and light. nih.gov The pyrrole nitrogen can act as a protonation site for pH responsiveness, while the extended conjugation can be tailored for light-responsiveness.

Anion-Responsive Systems: Acyclic oligopyrroles have demonstrated anion-binding capabilities. nih.gov Derivatives of this compound could be designed to act as sensors or transporters for specific anions, with potential applications in environmental monitoring and biomedical diagnostics.

Conductive Polymers: Polypyrrole is a well-known conductive polymer. frontiersin.org By using this compound as a monomer or cross-linking agent, it may be possible to fine-tune the electronic properties of the resulting polymers for applications in organic electronics.

Below is a table outlining potential stimuli and the corresponding responsive functionalities that could be engineered into materials derived from this compound.

| Stimulus | Potential Responsive Functionality | Pyrrole Moiety's Role |

| pH | Swelling/shrinking, drug release, color change | The pyrrole nitrogen can be protonated or deprotonated, altering the polymer's charge and conformation. |

| Light | Isomerization, degradation, color change | The conjugated π-system of the pyrrole ring can absorb light, leading to photochemical reactions. |

| Temperature | Phase transition, solubility change | The overall polymer architecture incorporating the pyrrole unit can be designed to have a critical solution temperature. |

| Anions | Color change, fluorescence quenching/enhancement | The NH group of the pyrrole can act as a hydrogen bond donor for anion recognition. nih.gov |

| Redox | Change in conductivity, color change | The pyrrole ring can be reversibly oxidized and reduced, leading to changes in electronic properties. |

Integration into Hybrid Systems and Nanomaterial Composites

The functional handles of this compound facilitate its integration with other materials, leading to hybrid systems and nanocomposites with synergistic properties.

Future directions include:

Functionalized Nanoparticles: Pyrrole derivatives have been used to functionalize nanoparticles, enhancing their properties for biomedical applications such as imaging and therapy. nih.gov this compound could be used to coat or be incorporated into nanoparticles, providing reactive sites for further modification or for interaction with biological targets.

Hybrid Organic-Inorganic Materials: The aldehyde groups can react with amine-functionalized inorganic materials (e.g., silica, metal oxides) to form stable imine linkages, creating robust organic-inorganic hybrid materials. These materials could find applications in catalysis, separation, and sensing.

Graphene and Carbon Nanotube Composites: Pyrrole-based compounds have been used to functionalize graphene, improving its dispersibility and properties in nanocomposites. mdpi.com Incorporating this compound into composites with carbon nanomaterials could lead to materials with enhanced mechanical strength and electrical conductivity.

This table summarizes potential nanomaterials and the projected enhanced properties upon integration with this compound.

| Nanomaterial | Projected Enhanced Property | Role of this compound |

| Gold Nanoparticles | Enhanced stability, targeted delivery | Covalent attachment via aldehyde groups for bioconjugation. |

| Iron Oxide Nanoparticles | Biocompatibility, surface functionalization | Coating the nanoparticles to provide reactive handles for drug attachment. |

| Silica Nanoparticles | Controlled release, specific binding | Grafting onto the surface to create a stimuli-responsive shell. |

| Graphene | Improved dispersibility, enhanced conductivity | Non-covalent or covalent functionalization to tailor surface properties. mdpi.com |

| Carbon Nanotubes | Increased solubility, sensor development | Functionalization of the nanotube surface for specific analyte detection. |

High-Throughput Experimentation and Combinatorial Chemistry in Derivative Discovery

To fully explore the potential of the this compound scaffold, high-throughput and combinatorial approaches will be indispensable for the rapid synthesis and screening of large libraries of derivatives.

Emerging paradigms in this field involve:

Combinatorial Synthesis: The dicarbaldehyde functionality is ideal for multicomponent reactions, allowing for the rapid generation of diverse molecular structures from a common starting material. nih.govnih.govbohrium.com This approach can be used to build libraries of compounds for screening against various biological targets or for identifying materials with desired properties.

Encoded Library Technology: By tagging each derivative with a unique chemical identifier, it is possible to synthesize and screen vast libraries of compounds simultaneously. nih.gov This technology could be applied to libraries derived from this compound to accelerate the discovery of new bioactive molecules.

Automated Synthesis and Screening: The use of robotic platforms for synthesis and screening can dramatically increase the efficiency of derivative discovery. Future research will likely involve the development of automated protocols for the derivatization of this compound and the high-throughput evaluation of the resulting products.

Q & A

Q. What synthetic methodologies are effective for preparing 3-methyl-1H-pyrrole-2,5-dicarbaldehyde?

A robust method involves the intermediate formation of 2,5-bis(1,3-benzodithiol-2-yl)pyrroles followed by hydrolysis with HgO–35% aq. HBF4–DMSO. For 3-methyl derivatives, methylation of dithiolic intermediates prior to hydrolysis yields the target compound in up to 90% overall yield . Alternative routes include N-alkylation of pyrrole-2,5-dicarbaldehyde under biphasic conditions to avoid dimerization .

Q. How can the purity and structural integrity of synthesized this compound be validated?

Use a combination of:

- NMR spectroscopy : Analyze characteristic aldehydic proton signals (δ 9.5–10.5 ppm) and methyl group integration .

- X-ray crystallography : Refinement with SHELXL ensures accurate bond-length and angle validation .

- Mass spectrometry : Confirm molecular weight (C₇H₇NO₂, theoretical MW: 153.14) .

Q. What are the key challenges in handling this compound during synthesis?

- Reactivity : The aldehyde groups are prone to oxidation and dimerization; use inert atmospheres and low temperatures.

- Purification : Column chromatography (silica gel, chloroform/methanol) is recommended for isolating imine intermediates .

Advanced Research Questions

Q. How can computational methods aid in predicting the reactivity of this compound?

Density Functional Theory (DFT) studies on analogous pyrrole-2,5-dicarbaldehydes reveal electron-deficient aldehyde groups, making them ideal for nucleophilic additions. Fukui indices can identify reactive sites for functionalization (e.g., Schiff base formation) .

Q. What strategies optimize the use of this compound in metal-ligand coordination chemistry?

- Ligand design : React with primary amines to form tetradentate Schiff base ligands. For example, condensation with 1,2-diaminoethane yields planar ligands suitable for transition metal complexes (e.g., Cu²⁺, Ni²⁺) .

- Stability : Chelation enhances ligand stability under acidic conditions, critical for catalytic applications .

Q. How do structural modifications of this compound impact its biological activity?

- Antioxidant studies : Derivatives like magnolamide (synthesized via reductive amination) show inhibitory effects on Cu²⁺-induced LDL oxidation (IC₅₀: 12–15 μM) .

- Antimicrobial activity : Methylation at the 3-position may enhance membrane permeability, as seen in pyrrole-based antibiotics .

Q. What analytical techniques resolve contradictions in crystallographic data for 3-methyl-1H-pyrrole derivatives?

- Twinned data refinement : Use SHELXTL for high-resolution datasets to resolve overlapping peaks .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O) to validate packing efficiency .

Methodological Considerations

Q. What experimental protocols mitigate side reactions during functionalization of this compound?

- Protection-deprotection : Protect aldehyde groups with 1,3-propanedithiol before alkylation; deprotect with HgCl₂/HgO .

- Kinetic control : Use excess nucleophiles (e.g., hydrazines) at 0–5°C to favor mono-adducts over polymers .

Q. How can this compound be applied in materials science?

- Organic photovoltaics : As a π-conjugated building block, it enhances light absorption in quinoid donors (e.g., thiophene hybrids with λₐᵦₛ > 700 nm) .

- Supramolecular chemistry : Its planar structure facilitates self-assembly into coordination polymers for sensor design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.